Perfluoroperhydrophenanthrene

Description

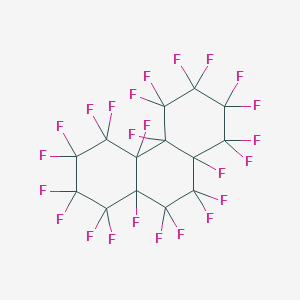

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKENRHXGDUPTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047029 | |

| Record name | Perfluorotetradecahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-91-2 | |

| Record name | Perfluoroperhydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUOROPERHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoroperhydrophenanthrene (CAS 306-91-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and applications of Perfluoroperhydrophenanthrene (CAS 306-91-2), a perfluorinated compound with unique characteristics making it valuable in various scientific and medical fields.

Core Properties of this compound

This compound is a fully fluorinated derivative of phenanthrene.[1] This complete substitution of hydrogen with fluorine atoms imparts exceptional chemical and thermal stability, making it a highly inert and non-reactive compound.[1][2] It is a clear, colorless, and odorless liquid at room temperature.[2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄F₂₄ | [4][5] |

| Molecular Weight | 624.11 g/mol | [4][5] |

| CAS Number | 306-91-2 | [4][5] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Odorless | [3] |

| Melting Point | -20 °C | [4] |

| Boiling Point | 215 °C | |

| Density | 2.03 g/cm³ | |

| Refractive Index | 1.3348 | [3] |

| Water Solubility | Immiscible | [4] |

| Flash Point | None | |

| Viscosity, kinematic | ≈ 13.99 mm²/s | [3] |

| Specific Conductivity | ≈ 0.001 pS/m | [3] |

Synthesis of this compound

The primary industrial method for producing this compound is the Fowler process. This process involves the vapor-phase fluorination of a hydrocarbon precursor, typically perhydrophenanthrene, using a high-valence metal fluoride (B91410), such as cobalt (III) fluoride, as the fluorinating agent.[2] The direct reaction of hydrocarbons with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. The Fowler process provides a more controlled method for exhaustive fluorination.[2]

Generalized Experimental Protocol for Synthesis via the Fowler Process

The following is a generalized workflow for the synthesis of this compound. Specific reaction conditions such as temperature, flow rates, and reaction times require optimization for specific laboratory or industrial setups.

Step 1: Regeneration of the Fluorinating Agent

-

Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine (F₂) at elevated temperatures to produce the active fluorinating agent, cobalt(III) fluoride (CoF₃). This regeneration step is crucial for the continuous operation of the process.

Step 2: Fluorination of the Hydrocarbon Feedstock

-

The vapor of the hydrocarbon feedstock, perhydrophenanthrene, is passed over a heated bed of cobalt(III) fluoride.

-

The cobalt(III) fluoride donates its fluorine atoms to the hydrocarbon, replacing all hydrogen atoms with fluorine and reducing the cobalt(III) fluoride back to cobalt(II) fluoride.

-

The reaction produces this compound (C₁₄F₂₄) and hydrogen fluoride (HF) as a byproduct.

Step 3: Purification of the Product

-

The crude product stream, containing this compound, hydrogen fluoride, and potentially some partially fluorinated byproducts, is cooled and condensed.

-

The hydrogen fluoride is typically removed by scrubbing with water or an alkaline solution.

-

The crude this compound is then purified, often through fractional distillation, to achieve the desired purity. Due to the potential for isomeric byproducts, further purification techniques like low-temperature crystallization may be necessary for high-purity applications.[2]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

Advanced Microscopy

This compound's refractive index is close to that of living cells, making it an excellent mounting medium for various microscopy techniques.[6] When used in confocal or two-photon fluorescence microscopy, it reduces light scattering, resulting in sharper images and deeper tissue penetration.[6] This is particularly beneficial for imaging complex biological structures.[6]

-

Sample Preparation : The biological sample (e.g., tissue slice, cells on a coverslip) is prepared according to standard protocols for the specific imaging technique.

-

Mounting : A drop of this compound is applied to a microscope slide.

-

Sample Placement : The prepared sample is placed into the drop of this compound.

-

Coverslip Application : A coverslip is carefully placed over the sample, avoiding the introduction of air bubbles.

-

Imaging : The slide is then ready for imaging on the microscope. The use of this compound as the mounting medium enhances image quality by reducing refractive index mismatch.

Vitreoretinal Surgery

This compound, under trade names like Vitreon, is used as an intraoperative tool in vitreoretinal surgery.[2][7] Its high specific gravity and immiscibility with water make it effective for the temporary stabilization and flattening of a detached retina.[7] It can also be used to displace subretinal fluid and as a temporary tamponade.[2][7]

Other Potential Applications

The exceptional chemical and thermal stability of this compound suggests its potential use in other areas, such as:

-

Heat transfer fluids : In applications requiring high thermal stability and chemical inertness.[6]

-

Lubricants : For use in harsh chemical environments.[6]

-

Solvent : For specific chemical reactions and preparations.[8]

Safety and Handling

This compound is generally considered to be of low toxicity and is non-flammable.[3] However, as with all chemicals, it should be handled in accordance with good laboratory practices.[3]

-

Personal Protective Equipment : Wear appropriate protective gloves, clothing, and eye protection.[9]

-

Handling : Avoid contact with skin and eyes. Use in a well-ventilated area.[10]

-

Storage : Keep the container tightly closed and store in a cool, dry place.[10]

-

Disposal : Dispose of contents and container in accordance with local regulations.[3]

As a per- and polyfluoroalkyl substance (PFAS), there are considerations regarding its environmental persistence.[2] Researchers should be mindful of the potential for bioaccumulation and follow appropriate disposal protocols.[2]

Conclusion

This compound (CAS 306-91-2) is a highly stable and inert perfluorocarbon with a unique set of physical and chemical properties. These characteristics make it a valuable tool for researchers, scientists, and medical professionals, particularly in the fields of advanced microscopy and vitreoretinal surgery. While its synthesis is complex, its applications provide significant advantages in obtaining high-quality imaging data and in delicate surgical procedures. As with all chemical compounds, appropriate safety and handling procedures must be followed.

References

- 1. Tips for Using Perflurocarbon Liquids During Retinal Detachment Repair - American Academy of Ophthalmology [aao.org]

- 2. Giant retinal tears. Surgical techniques and results using perfluorocarbon liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ophthalmologyweb.com [ophthalmologyweb.com]

- 5. Intraoperative complications of this compound: subretinal perfluorocarbon, retinal slippage and residual perfluorocarbon. Vitreon Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 7. retina-specialist.com [retina-specialist.com]

- 8. The management of giant retinal tears using this compound. A multicenter case series. Vitreon Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fowler process - Wikipedia [en.wikipedia.org]

- 10. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Flutec PP11

For Researchers, Scientists, and Drug Development Professionals

Flutec PP11, with the chemical name 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-Tetracosafluorophenanthrene, is a perfluorocarbon liquid renowned for its high degree of chemical and biological inertness, thermal stability, and unique physical properties.[1] This technical guide provides an in-depth overview of the core physical and chemical characteristics of Flutec PP11, making it a valuable resource for its application in research, development, and various industrial processes.

Core Physical and Chemical Properties

The distinct properties of Flutec PP11 make it a versatile material in a range of specialized applications. Its high density, low surface tension, and excellent dielectric properties are particularly noteworthy.

General and Liquid Properties

| Property | Value |

| Molecular Formula | C₁₄F₂₄[1][2][3] |

| Molecular Weight | 624.11 g/mol [3][4][5] |

| Appearance | Clear, colorless liquid[5] |

| Odor | Odorless[2] |

| Boiling Point | 215 °C[2][4][5] |

| Melting Point | -31 °C[4] to -20°C[5][6] |

| Density | 2.03 g/mL[2][4][5] |

| Viscosity | 28.4 mPa·s[4] |

| Kinematic Viscosity | 13.99 mm²/s[4] |

| Surface Tension | 19 mN/m[4] |

| Refractive Index | ≈ 1.3348[1][5] |

| Water Solubility | Immiscible[5][6] |

Thermal and Electrical Properties

| Property | Value |

| Heat of Vaporization | 68 kJ/kg (at boiling point)[4] |

| Specific Heat | 1.07 kJ/kg/K[4] |

| Flash Point | None[5][6] |

| Specific Conductivity | ≈ 0.001 pS/m[1] |

| Dielectric Strength | Typically 20 kV/mm @ 50 Hz[7] |

| Electrical Resistivity | Typically 10¹⁵ Ω·cm[7] |

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-Tetracosafluorophenanthrene[1] |

| CAS Number | 306-91-2[1][2][3] |

| EC Number | 400-470-0[1] |

| Alternate Names | Perfluoro(tetradecahydrophenanthrene), Perfluoroperhydrophenanthrene[3][5] |

Experimental Protocols

While specific, detailed experimental protocols for Flutec PP11 are proprietary to the manufacturer, the following are general methodologies for determining the key properties listed above.

Boiling Point Determination (ASTM D1120)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method involves heating the liquid in a flask equipped with a reflux condenser and a calibrated thermometer. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For a high-boiling liquid like Flutec PP11, a high-temperature heating mantle and a suitable thermometer are essential.

Density Measurement (ASTM D4052)

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated. Given Flutec PP11's high density, precise volume and mass measurements are critical for accurate results.

Viscosity Measurement (ASTM D445)

Viscosity measures a fluid's resistance to flow. For a liquid like Flutec PP11, a capillary viscometer can be used. The time it takes for a fixed volume of the liquid to flow through a capillary tube under gravity is measured. This time is then used to calculate the kinematic viscosity, from which the dynamic viscosity can be derived using the liquid's density.

Logical Relationships and Applications

Flutec PP11's unique combination of properties leads to its use in various demanding applications. The following diagram illustrates the logical flow from its fundamental properties to its primary uses.

Caption: Logical flow from Flutec PP11's core properties to its applications.

Safety and Handling

Flutec PP11 is considered to be non-hazardous and is not classified as a dangerous substance.[1] It is non-flammable and chemically stable under normal conditions of use.[1][7] However, as with any chemical substance, it is recommended to handle Flutec PP11 in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[8]

Stability and Compatibility

Flutec PP11 exhibits excellent thermal stability, being stable for extended periods even at elevated temperatures.[9] It is compatible with a wide range of metals, plastics, and elastomers, making it suitable for use in various industrial systems without causing corrosion or degradation of components.[7][9] However, at very high temperatures in the presence of certain metals, decomposition can occur.[9]

References

- 1. f2chemicals.com [f2chemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. f2chemicals.com [f2chemicals.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. f2chemicals.com [f2chemicals.com]

Perfluoroperhydrophenanthrene molecular structure and isomers

An In-depth Technical Guide to the Molecular Structure and Isomers of Perfluoroperhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (C₁₄F₂₄), a fully fluorinated derivative of phenanthrene (B1679779). The document details its molecular structure, the complexity of its stereoisomerism, physical properties, and key experimental methodologies for its synthesis and characterization. Furthermore, it visualizes its application in significant biomedical procedures.

This compound is a saturated polycyclic perfluorocarbon. Its structure consists of a phenanthrene skeleton where all hydrogen atoms have been replaced by fluorine atoms. This complete fluorination imparts exceptional chemical and thermal stability, high density, and hydrophobicity.[1][2]

The commercial product is a mixture of several stereoisomers.[2][3] The stereochemistry of the fused rings determines the overall three-dimensional shape of the molecule. The hydrogenated analog, perhydrophenanthrene, can exist in six possible conformations, and it is expected that this compound exhibits a similar isomeric complexity.[4]

The nomenclature for these isomers describes the relative orientation of the hydrogen (or in this case, fluorine) atoms at the ring junctions. The main isomers of the perhydrophenanthrene backbone are:[1][4]

-

trans-anti-trans

-

cis-anti-trans

-

cis-syn-trans

-

cis-anti-cis

-

cis-syn-cis

-

trans-syn-trans

The cis or trans prefix refers to the fusion of the individual rings, while syn and anti describe the relationship of the outer rings to each other. For instance, the trans-syn-trans isomer is notable because its central ring is forced into a boat conformation.

References

Synthesis Route for High-Purity Perfluoroperhydrophenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of high-purity perfluoroperhydrophenanthrene (PFPHP), a perfluorocarbon with significant applications in the medical and electronics fields. Due to its chemical inertness, thermal stability, and oxygen-carrying capacity, PFPHP is a compound of interest for applications ranging from synthetic blood substitutes to electronic coolants and contrast agents in medical imaging. Achieving the high levels of purity required for these applications presents significant challenges, which this guide aims to address by detailing a robust synthesis and purification workflow.

Overview of the Synthetic Approach

The primary industrial method for the synthesis of this compound is the Fowler process , which involves the vapor-phase fluorination of a hydrocarbon precursor using a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃). This process is effective for the exhaustive fluorination of polycyclic aromatic hydrocarbons. However, the reaction often yields a complex mixture of isomers and byproducts, necessitating a multi-step purification process to achieve high purity. A key impurity identified in the synthesis of PFPHP is perfluoro(2,n-butyldecahydronaphthalene), which is formed due to the cleavage of C-C bonds during the harsh fluorination process.

The subsequent purification to achieve high-purity PFPHP (>99.5%) typically involves fractional distillation followed by low-temperature fractional crystallization. The latter is particularly effective at separating the desired PFPHP isomers from other perfluorinated impurities that have similar boiling points.

Experimental Protocols

Synthesis of Crude this compound via the Fowler Process

This protocol describes the synthesis of crude this compound from perhydrophenanthrene using cobalt trifluoride.

Materials:

-

Perhydrophenanthrene (starting hydrocarbon)

-

Cobalt (II) fluoride (CoF₂)

-

Anhydrous hydrogen fluoride (HF) or fluorine gas (F₂) for regeneration

-

Nitrogen (N₂), anhydrous

Equipment:

-

High-temperature tube furnace

-

Nickel or copper reactor tube

-

System for feeding vaporized hydrocarbon

-

Condensation train with cold traps (e.g., dry ice/acetone)

-

Scrubbers for acidic off-gases (e.g., KOH solution)

Procedure:

-

Preparation of Cobalt Trifluoride (CoF₃): Cobalt (II) fluoride is placed in the reactor tube and heated to 250-300°C while passing a stream of anhydrous hydrogen fluoride or diluted fluorine gas over it to convert it to the active cobalt (III) trifluoride. The reactor is then purged with dry nitrogen to remove any residual HF or F₂.

-

Fluorination Reaction: The reactor temperature is raised to 300-400°C. Perhydrophenanthrene is vaporized and passed through the heated reactor tube containing the CoF₃ using a stream of dry nitrogen as a carrier gas.

-

Product Collection: The effluent gas stream, containing the crude this compound, partially fluorinated intermediates, hydrogen fluoride, and nitrogen, is passed through a series of cold traps cooled with a dry ice/acetone (B3395972) slurry (-78°C) to condense the fluorinated products.

-

Work-up of Crude Product: The condensed crude product is carefully washed with a dilute solution of sodium bicarbonate to neutralize any dissolved HF, followed by washing with deionized water. The organic phase is then separated and dried over anhydrous magnesium sulfate.

-

Initial Purification by Distillation: The dried crude product is subjected to fractional distillation under atmospheric pressure. Fractions boiling in the range of 210-220°C are collected. This initial distillation removes low-boiling impurities and some of the higher-boiling byproducts. A patent for a similar process indicates that the crude product at this stage may contain significant impurities, such as approximately 16% perfluoro(2,n-butyldecahydronaphthalene)[1].

Purification of this compound by Low-Temperature Fractional Crystallization

This protocol describes the purification of the distilled this compound to a high-purity grade.

Materials:

-

Fractionally distilled this compound

-

Anhydrous acetone or other suitable low-temperature solvent (optional)

Equipment:

-

Jacketed crystallization vessel with a stirrer

-

Programmable refrigerated circulator

-

Filtration system suitable for low-temperature operation (e.g., a jacketed filter funnel)

-

Vacuum pump

Procedure:

-

Dissolution (Optional): The distilled this compound can be subjected to fractional crystallization directly from the melt or from a concentrated solution in a suitable solvent that remains liquid at low temperatures.

-

Cooling and Crystallization: The liquid is placed in the crystallization vessel and slowly cooled using the refrigerated circulator. A slow cooling rate is crucial to promote the formation of pure crystals. A typical cooling profile would be a ramp down to -20°C to -40°C over several hours.

-

Equilibration: The resulting slurry of crystals and mother liquor is held at the final temperature for an extended period (e.g., 12-24 hours) with slow stirring to allow for the system to reach equilibrium.

-

Filtration: The slurry is then filtered at low temperature to separate the crystals from the mother liquor, which is enriched in impurities.

-

Partial Melting (Sweating): The temperature of the crystal cake is slowly raised to just below the melting point of pure this compound. This causes the more impure regions of the crystals to melt, and this liquid is drained away.

-

Repetition: The process of crystallization and sweating can be repeated multiple times to achieve the desired level of purity. The purity of the product should be monitored after each cycle using gas chromatography-mass spectrometry (GC-MS).

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph with a capillary column suitable for fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer or similar).

-

Mass spectrometer detector.

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., perfluorohexane).

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-700 m/z.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

The purity is determined by integrating the peak areas of all components in the chromatogram. The percentage purity is calculated as the peak area of this compound divided by the total peak area of all components, multiplied by 100. Isomer distribution can also be assessed from the chromatogram.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄F₂₄ |

| Molecular Weight | 624.11 g/mol |

| Boiling Point | ~215 °C |

| Melting Point | ~-20 °C |

| Density | ~2.03 g/cm³ |

| Appearance | Clear, colorless liquid |

Table 2: Purity Profile of this compound at Different Stages

| Stage of Process | Key Impurities | Purity Level (%) | Analytical Method |

| Crude Product (Post-Synthesis) | Partially fluorinated phenanthrenes, HF | Variable | GC-MS, Titration |

| After Fractional Distillation | Perfluoro(2,n-butyldecahydronaphthalene) (~16%)[1], other perfluorinated isomers | 80-85% | GC-MS |

| After 1st Low-Temp. Crystallization | Perfluoro(2,n-butyldecahydronaphthalene), other perfluorinated isomers | 95-98% | GC-MS |

| After 2nd Low-Temp. Crystallization | Trace perfluorinated isomers | >99.5% | GC-MS |

| High-Purity Product | Below detection limits of standard GC-MS | >99.9% | High-Resolution GC-MS |

Visualization of Workflow and Pathways

Caption: Overall Workflow for High-Purity this compound Synthesis.

References

Perfluoroperhydrophenanthrene: A Comprehensive Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Perfluoroperhydrophenanthrene (PFPE), a perfluorocarbon with applications in various scientific and industrial fields. Understanding the thermal behavior of PFPE is critical for its safe handling, application, and for predicting its environmental fate. This document summarizes available data on its thermal decomposition, outlines relevant experimental protocols, and visualizes key processes to support research and development activities.

Thermal Stability Profile

This compound is a highly stable fluorinated compound, characterized by a robust carbon-fluorine bond framework. Its thermal stability is a key attribute for its use in high-temperature applications.

Decomposition Temperature

The primary indicator of thermal stability is the decomposition temperature. For this compound, this is reported to be approximately 400°C . At this temperature, the molecule begins to break down, leading to the formation of various degradation products. It is important to note that under normal conditions of storage and use, hazardous decomposition products are not expected to be produced.

Factors Influencing Stability

While inherently stable, the thermal decomposition of PFPE can be influenced by several factors:

-

Presence of Metals: Certain metals can catalyze the thermal degradation of perfluorocarbons.

-

Presence of Oxygen: An oxidative environment can lead to different degradation pathways and products compared to pyrolysis in an inert atmosphere.

-

Impurities: The presence of impurities within the PFPE matrix can potentially lower the onset of decomposition.

Degradation Profile

Upon reaching its decomposition temperature, this compound undergoes pyrolysis, breaking down into a mixture of smaller, lower molecular weight perfluorinated compounds. While specific experimental data on the exhaustive list of degradation products for PFPE is limited in publicly available literature, general principles of per- and polyfluoroalkyl substance (PFAS) thermal decomposition can provide insights into the expected profile.

The primary mechanism of thermal degradation for perfluorocarbons is C-C bond cleavage . This results in the formation of smaller perfluoroalkanes and perfluoroalkenes. Due to the high stability of the C-F bond, significant defluorination to form hydrogen fluoride (B91410) (HF) is less likely in the absence of a hydrogen source.

Expected Degradation Products:

Based on the pyrolysis of similar perfluorinated compounds, the degradation of this compound is anticipated to yield a complex mixture of smaller perfluorocarbons. These may include, but are not limited to:

-

Perfluoroalkanes (e.g., tetrafluoromethane (CF4), hexafluoroethane (B1207929) (C2F6))

-

Perfluoroalkenes (e.g., tetrafluoroethylene (B6358150) (C2F4), hexafluoropropene (B89477) (C3F6))

-

Smaller perfluorinated cyclic compounds

In the event of a fire, where other materials and oxygen are present, the release of toxic fumes is possible.

Quantitative Thermal Analysis Data

To provide a clear overview of the key thermal properties of this compound, the following table summarizes the available quantitative data.

| Property | Value | Source |

| Decomposition Temperature | ~ 400 °C | Safety Data Sheet |

| Boiling Point | 215 °C | Product Information |

| Melting Point | -31 °C | Product Information |

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability and degradation profile of this compound relies on standardized analytical techniques. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two key techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition temperature (e.g., 600°C).

-

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any other phase transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program:

-

Cool the sample to a temperature well below the expected melting point (e.g., -50°C).

-

Equilibrate at the starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 50°C).

-

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. The melting point is determined from the peak of the endothermic transition.

Visualization of Experimental and Degradation Pathways

To further clarify the processes involved in the thermal analysis and degradation of this compound, the following diagrams are provided.

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

An In-depth Technical Guide to the Solubility of Gases in Perfluoroperhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroperhydrophenanthrene (C₁₄F₂₄), a high-molecular-weight perfluorocarbon (PFC), possesses a unique combination of physical and chemical properties, including high density, chemical inertness, and a remarkable capacity for dissolving respiratory gases. These characteristics make it a compound of significant interest in various advanced biomedical and pharmaceutical applications, from oxygen delivery vehicles to advanced imaging contrast agents. This technical guide provides a comprehensive overview of the principles governing the solubility of gases in this compound, presents available quantitative solubility data, details experimental methodologies for its determination, and explores its applications in the life sciences.

Introduction to this compound and Gas Solubility

This compound is a fully fluorinated derivative of phenanthrene. Its chemical structure, in which all hydrogen atoms are replaced by fluorine atoms, results in exceptionally weak intermolecular van der Waals forces.[1] This low intermolecular cohesion is a key factor contributing to the high solubility of gases in PFCs.[1] The process of gas dissolution in a liquid can be conceptualized as a two-step process: the creation of a cavity within the solvent and the insertion of the gas molecule into that cavity.[2] The weak intermolecular forces in this compound mean that less energy is required to form these cavities, facilitating the dissolution of gases.

Gases such as oxygen (O₂), carbon dioxide (CO₂), and nitrogen (N₂) are non-polar and have weak intermolecular interactions, making them readily soluble in the non-polar environment of PFCs.[1] In contrast to biological oxygen carriers like hemoglobin, which chemically bind oxygen, gases dissolve physically in this compound. This means that the amount of dissolved gas is directly proportional to its partial pressure, following Henry's Law.[3] This linear relationship allows for efficient gas transport and release driven by partial pressure gradients.

Quantitative Solubility Data

Quantitative data on the solubility of gases specifically in this compound (also known by the trade name Flutec PP11) is not extensively available in publicly accessible literature. However, data from closely related high-molecular-weight perfluorocarbons and general trends can provide valuable insights. Carbon dioxide is generally the most soluble gas in PFCs, followed by oxygen, with nitrogen being less soluble.[1]

One study abstract mentions perfluorophenanthrene (C₁₄F₂₄) in the context of measuring the solubility of oxygen, carbon dioxide, and carbon monoxide in various fluorinated liquids.[4] The study indicates that carbon dioxide is the most soluble, with mole fraction solubilities on the order of 10⁻², while oxygen and carbon monoxide are an order of magnitude less soluble.[4]

For context, the table below presents solubility data for common gases in other perfluorocarbons that are frequently used in biomedical research. These values can serve as an approximation for the expected solubility in this compound.

| Gas | Perfluorocarbon | Temperature (°C) | Pressure (atm) | Solubility (ml gas/100 ml PFC) | Ostwald Coefficient | Mole Fraction (x₂) | Reference |

| Oxygen | Perfluorodecalin | 25 | 1 | ~40-49 | ~0.40 | ~4.0 x 10⁻³ | [2][5] |

| Carbon Dioxide | Perfluorodecalin | 25 | 1 | ~150-210 | ~1.90 | ~2.1 x 10⁻² | [3][5] |

| Nitrogen | Perfluorodecalin | 25 | 1 | ~28 | ~0.28 | ~2.8 x 10⁻³ | [6] |

| Oxygen | Perfluoro-n-octane | 25 | 1 | ~49 | ~0.49 | ~5.0 x 10⁻³ | [2] |

| Carbon Dioxide | Perfluoro-n-octane | 25 | 1 | ~200 | ~2.00 | ~2.3 x 10⁻² | [4] |

Note: The solubility of gases in perfluorocarbons generally decreases with increasing temperature.[7]

Experimental Protocols for Measuring Gas Solubility

The determination of gas solubility in liquids like this compound can be achieved through various experimental techniques. The saturation method and volumetric methods are commonly employed. Given the high boiling point and viscosity of this compound compared to smaller PFCs, specific considerations in the experimental setup are necessary.

The Saturation Method

The saturation method involves saturating a known volume of the degassed liquid with the gas of interest at a constant temperature and pressure. The amount of gas dissolved is then determined by various means, such as by measuring the volume of gas absorbed.[2]

Detailed Protocol:

-

Degassing the Solvent: A known volume of this compound is placed in a thermostated vessel. The liquid is thoroughly degassed to remove any dissolved gases. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sparging with an inert gas of very low solubility (e.g., helium) followed by vacuum application.[2]

-

Gas Saturation: The purified gas is introduced into the vessel containing the degassed this compound. The system is maintained at a constant temperature and pressure, and the liquid is stirred or agitated to ensure efficient gas-liquid contact and to reach equilibrium.

-

Measuring Gas Uptake: The volume of gas absorbed by the liquid is measured using a calibrated gas burette connected to the equilibration vessel. The pressure in the system is kept constant by adjusting the volume of the gas burette.[8]

-

Data Analysis: The volume of dissolved gas is corrected to standard temperature and pressure (STP). The solubility can then be expressed in various units, such as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or the Ostwald coefficient (volume of gas dissolved per unit volume of solvent at the experimental temperature).[9]

Volumetric Method

This method involves bringing a known volume of degassed liquid into contact with a known volume of gas in a closed system. The change in gas volume or pressure upon reaching equilibrium is used to calculate the solubility.[8]

Experimental Workflow Diagram (DOT Language):

Caption: Workflow for gas solubility measurement.

Applications in Drug Development and Life Sciences

The high gas-carrying capacity of this compound underpins its use in several biomedical applications.

Oxygen Delivery ("Blood Substitutes")

Emulsions of perfluorocarbons, including those with high molecular weights, have been extensively investigated as "artificial blood" or oxygen therapeutics. These emulsions can be injected intravenously to supplement the oxygen-carrying capacity of blood, particularly in situations of acute blood loss or anemia. The dissolved oxygen in the this compound is released in tissues with low oxygen partial pressure, driven by the concentration gradient.

Logical Relationship of Oxygen Delivery (DOT Language):

Caption: Oxygen delivery by PFC emulsions.

Ultrasound Contrast Agents

Perfluorocarbons with low boiling points are used as the gaseous core of microbubble ultrasound contrast agents. While this compound has a high boiling point, its ability to dissolve gases is relevant to the stability and acoustic properties of these agents. The gas core, stabilized by a shell, strongly scatters ultrasound waves, enhancing the contrast of blood vessels and tissues in diagnostic imaging. The specific gas dissolved within the PFC can influence the microbubble's size, stability, and acoustic response.

Conclusion

This compound's capacity to dissolve significant quantities of gases, a property stemming from its unique molecular structure, positions it as a valuable material in advanced pharmaceutical and biomedical research. While specific quantitative solubility data for a range of gases remains an area for further investigation, the established principles of gas solubility in perfluorocarbons provide a strong foundation for its application. The experimental protocols outlined in this guide offer a framework for the precise characterization of its gas-carrying capabilities. As research into oxygen therapeutics and advanced imaging modalities continues, a deeper understanding of the gas solubility characteristics of this compound will be crucial for the development of innovative and effective technologies.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. sweet.ua.pt [sweet.ua.pt]

- 3. researchgate.net [researchgate.net]

- 4. ThermoML:J. Chem. Thermodyn. 2007, 39, 6, 847-854 [trc.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. f2chemicals.com [f2chemicals.com]

- 8. eq.uc.pt [eq.uc.pt]

- 9. srdata.nist.gov [srdata.nist.gov]

Perfluoroperhydrophenanthrene: An In-depth Technical Guide on Environmental Persistence and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroperhydrophenanthrene (PFPHP), a fully fluorinated polycyclic hydrocarbon, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). Due to the exceptional strength of the carbon-fluorine bond, compounds in this class are characterized by extreme stability and resistance to degradation. This technical guide synthesizes the available scientific information regarding the environmental persistence and biodegradability of PFPHP. While specific data for PFPHP is limited, this document leverages available information on PFPHP and structurally related perfluorinated compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development. The available data indicates that PFPHP is not readily biodegradable and is classified as persistent or very persistent in the environment. Notably, it exhibits a low potential for bioaccumulation in aquatic organisms. This guide details the known environmental fate characteristics, summarizes relevant quantitative data, and outlines typical experimental protocols for the assessment of such compounds.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals that have been widely used in industrial and consumer products for their unique properties, including thermal stability and water and oil repellency.[1] However, the very properties that make them valuable also contribute to their exceptional persistence in the environment, leading to their designation as "forever chemicals."[2]

This compound (C₁₄F₂₄) is a saturated perfluorocarbon (PFC) with a complex, multi-ring structure. Its environmental fate is of interest due to the general concerns surrounding the persistence and potential long-term impacts of PFAS. This guide provides a detailed technical overview of the current understanding of PFPHP's environmental persistence and its resistance to biological degradation.

Environmental Persistence

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. Perfluorinated compounds, including PFPHP, are notoriously persistent due to the high energy of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry.[2]

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, are major pathways for the breakdown of many organic pollutants. However, for perfluorinated compounds like PFPHP, these pathways are generally not significant under typical environmental conditions. The C-F bonds are resistant to cleavage by these mechanisms. A UK government report concluded that there is no evidence that this compound degrades significantly via abiotic mechanisms.

Biotic Degradation

Biodegradation is a key process for the removal of organic contaminants from the environment, mediated by microorganisms such as bacteria and fungi. However, the fully fluorinated structure of PFPHP makes it highly resistant to microbial attack. The lack of functional groups that are susceptible to enzymatic action, combined with the strength of the C-F bonds, severely limits its biodegradability. A UK government report has stated that this compound is not readily biodegradable.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment and becomes concentrated in its tissues. The bioaccumulation potential of a substance is often assessed by its bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.

A fish bioaccumulation study on this compound indicated a "low result," with a reported bioconcentration factor (BCF) of up to 30. This value is generally considered to indicate a low potential for bioaccumulation in aquatic organisms.

Quantitative Data Summary

The available quantitative data on the environmental persistence and bioaccumulation of this compound is limited. The following table summarizes the key reported values.

| Parameter | Value | Environmental Compartment | Reference |

| Biodegradability | Not readily biodegradable | Not applicable | UK Government Report |

| Abiotic Degradation | No evidence of significant degradation | Not applicable | UK Government Report |

| Bioconcentration Factor (BCF) | ≤ 30 | Fish | UK Government Report |

Experimental Protocols

Biodegradability Testing

Standardized tests for ready biodegradability are outlined in OECD Test Guideline 301 . These tests are stringent screening tests that provide an indication of whether a substance is likely to biodegrade rapidly and completely in the environment. A common method is the Manometric Respirometry Test (OECD 301F) .

Experimental Workflow for OECD 301F: Ready Biodegradability

Caption: Workflow for OECD 301F Ready Biodegradability Test.

For assessing persistence in specific environmental compartments, more complex simulation studies are employed, such as:

-

OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil

-

OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

Bioaccumulation Testing

The bioaccumulation potential in fish is typically determined following OECD Test Guideline 305 .

Experimental Workflow for OECD 305: Bioaccumulation in Fish

Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.

Analytical Methodology

The analysis of perfluorinated compounds in environmental matrices is typically performed using highly sensitive and selective analytical techniques. The most common method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .

Logical Relationship of Analytical Method Selection

References

- 1. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]

An In-depth Technical Guide to Perfluoroperhydrophenanthrene (C14F24)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the perfluorocarbon C14F24, known by its IUPAC name 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene, and more commonly as Perfluoroperhydrophenanthrene. This document details its chemical and physical properties, synthesis, experimental applications, and safety information, tailored for a scientific audience.

Chemical Identity and Properties

This compound is a saturated perfluorocarbon (PFC), meaning it is a compound consisting solely of carbon and fluorine atoms.[1] It is derived from the full fluorination of the polycyclic aromatic hydrocarbon phenanthrene (B1679779). Its high degree of fluorination imparts exceptional chemical and thermal stability, biological inertness, and unique physical properties.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene[2][3][4] |

| Common Name | This compound[2][3] |

| Synonyms | Perfluorophenanthrene, Flutec PP11, Vitreon[3][5] |

| CAS Number | 306-91-2[2][3][6] |

| Molecular Formula | C₁₄F₂₄[2][3][6] |

| SMILES | C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F[2][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 624.11 g/mol | [2][3][6] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 2.03 g/mL at 20 °C | [2][5][6] |

| Boiling Point | 212-218 °C | [5][6] |

| Refractive Index | ≈ 1.3348 | [2][4] |

| Surface Tension | 19 mN/m | [2] |

| Vapor Pressure | 0.219 mmHg at 25 °C | [8] |

| Flash Point | 84.5 °C | [8] |

| Chemical Stability | Highly inert, low reactivity, non-flammable | [2][4] |

Synthesis

The primary method for producing this compound is through the vapor-phase fluorination of its hydrocarbon analog, phenanthrene, using a high-valency metal fluoride (B91410), most commonly cobalt trifluoride (CoF₃).[2][7] This process ensures the complete replacement of all hydrogen atoms with fluorine atoms while preserving the carbon skeleton.[2]

Experimental Protocol: Generalized Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the fluorination of hydrocarbons using cobalt trifluoride can be outlined.[7]

-

Preparation of Cobalt Trifluoride: Cobalt(II) fluoride (CoF₂) is heated in a stream of elemental fluorine (F₂) to produce cobalt(III) fluoride (CoF₃). This is a highly reactive and hazardous procedure requiring specialized equipment.

-

Vaporization: The hydrocarbon starting material, phenanthrene, is heated to produce a vapor.

-

Fluorination Reaction: The phenanthrene vapor is passed over a heated bed of cobalt trifluoride in a reactor. The temperature is carefully controlled to facilitate the reaction without causing significant fragmentation of the carbon backbone.[7]

-

Product Collection: The effluent gas stream, containing the crude perfluorocarbon product, hydrogen fluoride (HF), and cobalt(II) fluoride (CoF₂), is passed through a condenser to liquefy the C14F24.

-

Purification: The crude liquid is collected and purified. This typically involves washing to remove residual HF, followed by fractional distillation to separate the desired C14F24 from any partially fluorinated byproducts or isomers.

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in several specialized applications, particularly in medicine and advanced biological imaging.

Vitreoretinal Surgery

Perfluorocarbon liquids (PFCLs), including this compound (marketed as Vitreon), are used as essential intraoperative tools in complex vitreoretinal surgeries.[2][9] Their high specific gravity and immiscibility with water allow them to displace fluid and gently flatten a detached retina against the back of the eye.[9] This provides surgeons with a stable and clear field for procedures such as repairing giant retinal tears or managing severe proliferative vitreoretinopathy (PVR).[2][9][10]

Experimental Protocol: Generalized Use in Vitreoretinal Surgery

The following outlines the general steps for using a PFCL like this compound during a vitrectomy for retinal detachment.[2][10]

-

Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor.

-

PFCL Injection: A dual-bore cannula is used to slowly inject the PFCL into the vitreous cavity over an area of attached retina, typically near the optic nerve.[2][10] The cannula tip is kept within the growing bubble of PFCL to prevent the formation of small, difficult-to-manage bubbles ("fish eggs").[2]

-

Retinal Manipulation: As the PFCL fills the eye, it displaces subretinal fluid anteriorly, pushing it out through existing retinal breaks and flattening the retina.[9][10] This stabilizes the retina, allowing the surgeon to safely perform other maneuvers, such as removing tractional membranes.[9]

-

Fluid-Air Exchange: With the retina held in place by the PFCL, a fluid-air exchange is performed. A soft-tip cannula aspirates fluid from the vitreous cavity, often directly from a retinal break, while air is infused into the eye.[2][10]

-

PFCL Removal: Once the surgical repairs are complete and the fluid is drained, the PFCL is carefully aspirated from the eye.[10] A final rinse with a balanced salt solution can help collect any residual microbubbles.[10]

-

Final Tamponade: A long-term tamponade agent, such as silicone oil or a gas bubble (e.g., C₃F₈), is injected to hold the retina in place during the healing process.[11]

Advanced Microscopy

The refractive index of this compound (≈1.3348) is very close to that of water and living cells.[1][4] This property makes it an excellent mounting or immersion medium for high-resolution microscopy of biological samples.[1] By minimizing the refractive index mismatch between the sample and the surrounding medium, it significantly reduces light scattering, which leads to sharper images and allows for deeper imaging into tissues with techniques like confocal and two-photon microscopy.[1]

Experimental Protocol: Generalized Use in Microscopy

This protocol describes a general approach for using this compound as a clearing and mounting agent for fluorescence microscopy.

-

Sample Preparation: The biological sample (e.g., tissue slice, organoid) is prepared according to a standard protocol. This may include fixation (e.g., with 4% paraformaldehyde), permeabilization, and fluorescent labeling (e.g., immunofluorescence or expression of fluorescent proteins).[12][13]

-

Dehydration (Optional): Depending on the sample and protocol, a dehydration series (e.g., using ethanol) may be required.

-

Infiltration and Mounting: The sample is incubated in this compound to allow for full infiltration. It is then mounted on a microscope slide or in an imaging chamber with a coverslip, ensuring the sample is fully immersed in the perfluorocarbon liquid.

-

Imaging: The sample is imaged using a suitable high-resolution microscope (e.g., a confocal or multi-photon system). The use of C14F24 should enable deeper Z-stack acquisition and result in images with higher contrast and resolution compared to traditional mounting media.

-

Image Analysis: The acquired images are processed and analyzed using appropriate software.

Toxicology and Safety

True perfluorocarbons, defined as molecules containing only carbon and fluorine, are generally characterized by very low toxicity and are considered biologically inert.[1] Toxicological studies have shown that they are not toxic via oral, dermal, or inhalation routes and do not bioaccumulate.[1] The Safety Data Sheet (SDS) for this compound indicates that the product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practices.[4]

It is important, however, to distinguish these highly stable perfluorocarbons from other classes of per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS).[10][11] Many PFAS compounds are recognized as persistent organic pollutants that can bioaccumulate and pose health risks.[10][11] this compound's chemical stability and lack of functional groups differentiate it from these more toxicologically active compounds. Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed during handling.

References

- 1. nbinno.com [nbinno.com]

- 2. vrsurgeryonline.com [vrsurgeryonline.com]

- 3. This compound | C14F24 | CID 78972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zeiss.com [zeiss.com]

- 5. 全氟全氢化菲 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis of some perhydrophenanthrene derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. retina-specialist.com [retina-specialist.com]

- 11. Intraoperative Perfluorocarbon Liquid Tamponade Technique for Treatment of Extensive Retinal Detachment Secondary to a Myopic Macular Hole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Biomarker Ratio Imaging Microscopy with Specific Application to Ductal Carcinoma In situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of Perfluoroperhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) relevant to the analysis of perfluoroperhydrophenanthrene (C₁₄F₂₄). Due to the limited availability of published, specific spectral data for this compound, this guide presents expected spectroscopic characteristics based on the analysis of similar perfluorinated compounds. It also includes detailed experimental protocols for acquiring such data and logical workflows for its interpretation.

Introduction to this compound

This compound is a fully fluorinated derivative of phenanthrene, with the molecular formula C₁₄F₂₄. Its saturated, polycyclic structure and the complete substitution of hydrogen with fluorine atoms impart exceptional chemical inertness, thermal stability, and a hydrophobic/lipophobic nature.[1] These properties make it a subject of interest in various fields, including as a component in fluorous phases and potentially in biomedical applications. Spectroscopic analysis, particularly ¹⁹F NMR and IR spectroscopy, is crucial for its characterization and quality control.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These are representative values for the functional groups present in perfluorinated aliphatic ring systems.

Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Notes |

| -CF₂- (cyclic) | -110 to -140 | The exact chemical shift is highly dependent on the ring size and conformation. Diastereotopic fluorine atoms within a -CF₂- group may exhibit distinct signals and mutual coupling. |

| -CF- (bridgehead) | -140 to -180 | Bridgehead and tertiary fluorines are typically found at higher fields (more shielded) compared to -CF₂- groups. The complex stereochemistry of this compound would lead to a complex pattern of signals. |

Note: The ¹⁹F NMR spectrum of this compound is expected to be complex due to the large number of fluorine atoms in different chemical environments and through-space spin-spin coupling.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| C-F Stretching | 1100 - 1350 | Strong | This region is characteristic of perfluorinated compounds and typically shows a series of very strong, broad absorption bands due to the various C-F stretching vibrations. |

| C-C Stretching | 700 - 1200 | Weak | These bands are often obscured by the strong C-F stretching absorptions. |

| CF₂ and CF Deformations | 500 - 800 | Medium | These bending and wagging vibrations appear in the fingerprint region and contribute to the unique spectral signature of the molecule. |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of perfluorinated compounds like this compound are provided below.

3.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or benzene-d₆) in a 5 mm NMR tube. Perfluorinated compounds exhibit poor solubility in many common solvents, so testing may be required.

-

Ensure the sample is homogeneous. Vortex or sonicate if necessary.

-

A small amount of a reference standard, such as trichlorofluoromethane (B166822) (CFCl₃), can be added for precise chemical shift referencing (δ = 0 ppm), although modern spectrometers can perform referencing electronically.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Key acquisition parameters include:

-

Pulse Angle: 30-45° to allow for faster repetition rates.

-

Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is necessary to encompass all potential signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 1-5 seconds, depending on the relaxation times of the fluorine nuclei. For quantitative measurements, a longer delay (5 x T₁) is required.

-

Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Decoupling: Proton decoupling is generally applied to simplify the spectrum by removing ¹H-¹⁹F couplings, although these are absent in this compound.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the chemical shifts to CFCl₃ at 0 ppm.

-

Integrate the signals to determine the relative ratios of different fluorine environments.

-

3.2. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal to completely cover the sampling area.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Key acquisition parameters include:

-

Resolution: 4 cm⁻¹ is generally sufficient for routine characterization.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel function is commonly used.

-

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

-

Visualization of Workflows and Logical Relationships

4.1. Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a perfluorinated compound.

4.2. Logical Pathway for Structural Elucidation

This diagram shows the logical flow from spectroscopic data to the structural confirmation of this compound.

References

Perfluoroperhydrophenanthrene: A Technical Guide to Refractive Index Matching in Advanced Microscopy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroperhydrophenanthrene (PFPHP) is a high-performance fluorocarbon that has emerged as a critical tool in advanced microscopy for overcoming the challenges of light scattering in biological tissues. With a refractive index closely matching that of cellular components, PFPHP serves as an effective mounting medium and clearing agent, enabling deeper, higher-resolution imaging of intact biological specimens. This technical guide provides an in-depth analysis of the optical properties of PFPHP, detailed experimental protocols for its application, and a comparative assessment of its performance, empowering researchers to leverage this technology for enhanced visualization in their scientific investigations.

Introduction

Light scattering is a fundamental obstacle in microscopy, particularly when imaging thick or complex biological samples. Mismatches in the refractive indices between cellular structures, extracellular matrices, and the surrounding mounting medium cause light to deviate from its path, leading to reduced image clarity, decreased signal intensity, and limited penetration depth. This compound, a chemically inert and non-toxic perfluorocarbon, addresses this issue by providing a medium with a refractive index that minimizes these discrepancies. Its use is particularly advantageous in techniques such as confocal microscopy, two-photon fluorescence microscopy, and Stimulated Raman Scattering (SRS) microscopy.

Physicochemical and Optical Properties

The efficacy of this compound as a microscopy aid is rooted in its unique physicochemical properties. Its refractive index of approximately 1.3348 is remarkably close to that of many biological tissues and living cells, which significantly reduces light scattering at the specimen-medium interface. This property, combined with its chemical inertness and immiscibility with water, makes it an ideal candidate for live-cell and deep-tissue imaging without inducing physiological disruption.

| Property | Value | Relevance to Microscopy |

| Refractive Index | ~ 1.3348 | Minimizes light scattering, enhances image clarity and depth. |

| Molecular Formula | C₁₄F₂₄ | Defines the chemical composition. |

| Molecular Weight | ~ 624.11 g/mol | |

| Density | ~ 2.03 g/cm³ | Provides a stable mounting environment. |

| Boiling Point | ~ 215 °C | High thermal stability for various imaging conditions. |

| Melting Point | ~ -31 °C | Remains in a liquid state over a wide temperature range. |

| Water Solubility | Immiscible | Prevents dehydration or over-hydration of aqueous biological samples. |

| Chemical Stability | High | Inert and non-reactive with biological tissues and common reagents. |

Experimental Protocols

The application of this compound as a mounting medium is straightforward and can be adapted for various sample types, particularly plant tissues. The following protocol is based on established methodologies for preparing plant leaf samples for high-resolution microscopy.

Protocol: Mounting Plant Leaf Tissue in this compound

Materials:

-

Freshly excised plant leaves (e.g., from Arabidopsis thaliana)

-

This compound (PFPHP)

-

Microscope slides and coverslips

-

Petri dish

-

Fine-tipped forceps

Procedure:

-

Sample Preparation: Excise a mature leaf from the plant. For larger leaves, a small section of interest can be cut.

-

Infiltration: Place the excised leaf or leaf section into a petri dish containing a sufficient volume of PFPHP to fully submerge the sample.

-

Incubation: Allow the leaf to float in the PFPHP for a minimum of 5 minutes. This incubation period allows the PFPHP to infiltrate the airspaces within the leaf mesophyll, which is crucial for reducing light scattering.

-

Mounting: Using fine-tipped forceps, carefully transfer the infiltrated leaf onto a clean microscope slide.

-

Coverslip Placement: Add a drop of PFPHP onto the leaf and gently place a coverslip over the sample, avoiding the introduction of air bubbles.

-

Imaging: The prepared slide is now ready for observation under various microscopy systems, including laser scanning confocal microscopy (LSCM), two-photon fluorescence (TPF) microscopy, second harmonic generation (SHG) microscopy, and stimulated Raman scattering (SRS) microscopy.

Caption: Experimental workflow for preparing plant leaf tissue for microscopy using this compound as a mounting medium.

Logical Workflow for Enhanced Imaging

The fundamental principle behind using this compound is the homogenization of the refractive index within the sample and its surrounding medium. This process minimizes the scattering of light, thereby enhancing image quality.

Caption: Logical workflow illustrating how this compound improves microscopic imaging by reducing light scattering.

Perfluoroperhydrophenanthrene: A Technical Guide to Its Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroperhydrophenanthrene (PFPHP) is a high-density, chemically inert perfluorocarbon liquid that has found a niche in specialized medical applications, most notably as an intraoperative tool in vitreoretinal surgery. While generally considered biocompatible in this specific context, a comprehensive understanding of its interaction with various biological systems is crucial for its broader application in drug delivery and development. This technical guide synthesizes the available scientific literature on the biocompatibility of PFPHP, presenting quantitative data where available, detailing relevant experimental protocols, and outlining logical frameworks for its assessment. A significant finding of this review is the relative scarcity of publicly available, in-depth biocompatibility data for PFPHP beyond its ophthalmic use, highlighting a critical area for future research.

Introduction

This compound (C₁₄F₂₄) is a fully fluorinated derivative of phenanthrene. Its unique physical properties, including high density, low surface tension, and immiscibility with both aqueous and lipid phases, have made it a valuable tool in vitreoretinal surgery, where it is used to stabilize the retina and manipulate tissues. The biocompatibility of medical materials is a prerequisite for their safe use, and for PFPHP, this is of paramount importance, especially as its potential applications in areas like drug delivery and as a component of synthetic blood substitutes are explored. This guide provides a detailed overview of the current state of knowledge regarding the biocompatibility of PFPHP.

In Vitro Biocompatibility

Experimental Protocols

1. Cytotoxicity Testing using Direct Contact Method (in accordance with ISO 10993-5)

This method is particularly suited for testing materials like PFPHP that are immiscible with cell culture media.

-

Cell Lines: L929 mouse fibroblasts or BALB/c 3T3 mouse fibroblasts are commonly used as they are standard cell lines for biocompatibility testing. Human cell lines such as human dermal fibroblasts (HDF) or human umbilical vein endothelial cells (HUVECs) can also be employed for more specific applications.

-

Assay Principle: A confluent monolayer of cells is cultured in a multi-well plate. A small volume of sterile PFPHP is added directly onto the cell layer. The plate is then incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Endpoint Measurement: Cell viability is assessed using a variety of assays:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is quantified spectrophotometrically and is proportional to the number of viable cells.

-

XTT or WST-1 Assays: Similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure.

-

Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.

-

-

Data Analysis: Cell viability is typically expressed as a percentage of the negative control (cells cultured without PFPHP). A material is generally considered cytotoxic if it reduces cell viability by more than 30%.

2. Agar (B569324) Diffusion Test

-

Assay Principle: A layer of agar is placed over a confluent monolayer of cells. The test material (PFPHP) is placed on top of the agar. Any leachable cytotoxic substances from the material will diffuse through the agar and affect the underlying cells.

-

Endpoint Measurement: The extent of cytotoxicity is evaluated by observing the zone of decolorization of the vital stain (e.g., neutral red) around the test material.

3. Elution Test (Modified for Immiscible Liquids)

-

Assay Principle: While challenging for immiscible liquids, a modified elution test can be performed. PFPHP is incubated with a solvent (e.g., a biocompatible oil) to extract any potential leachable impurities. This extract is then added to a cell culture.

-

Endpoint Measurement: Cell viability is assessed as described for the direct contact method.

Available Data and Expected Outcomes

Specific quantitative data from these assays for this compound are not widely published. However, based on the literature for highly purified perfluorocarbons, PFPHP is expected to be non-cytotoxic. Any observed cytotoxicity would likely be attributed to impurities from the manufacturing process.

In Vivo Biocompatibility

In vivo studies are essential to evaluate the local and systemic tissue responses to a material in a living organism. For this compound, the majority of available data comes from its use in ophthalmology.

Ocular Biocompatibility